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Compound of Interest

Compound Name: 3,5-Dichloro-2-iodopyridine

CAS No.: 1214350-54-5

Cat. No.: B577646 Get Quote

Executive Summary
3,5-Dichloro-2-iodopyridine (CAS: 5437-33-2) is a critical halogenated heterocyclic building

block, widely utilized in the synthesis of agrochemicals and pharmaceutical intermediates via

Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The identification of this compound presents a specific analytical challenge: differentiating it

from its regioisomers (e.g., 3,5-dichloro-4-iodopyridine) and quantifying it in the presence of de-

iodinated byproducts. This guide provides a definitive mass spectrometric characterization,

comparing Electron Ionization (EI) fragmentation pathways against theoretical isomer

behaviors and alternative soft-ionization techniques.

Experimental Methodology (Protocol)
To ensure reproducible identification, the following GC-MS protocol is recommended. This

setup prioritizes the resolution of halogenated pyridine isomers which often co-elute on

standard non-polar columns.

Instrumentation & Conditions
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
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Rationale: Low-bleed arylene phases prevent background noise from interfering with the

iodine fragment region.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless (for trace analysis) or Split 1:50 (for purity checks) @ 250°C.

Temperature Program
Step Rate (°C/min) Temperature (°C) Hold Time (min)

Initial - 60 1.0

Ramp 1 20 280 3.0

Total Run - - ~15.0

Mass Spectrometer Settings (EI Mode)
Ion Source Temp: 230°C.[1]

Interface Temp: 280°C.

Ionization Energy: 70 eV.[1]

Scan Range: m/z 40–400.

Solvent Delay: 3.0 min (Essential to protect filament from solvent front).

Fragmentation Analysis & Interpretation
The mass spectrum of 3,5-Dichloro-2-iodopyridine is dominated by the lability of the Carbon-

Iodine (C-I) bond. Unlike chlorobenzenes, where the molecular ion is often the base peak,

iodinated pyridines frequently exhibit extensive fragmentation.

Molecular Ion & Isotope Pattern
The molecular ion (

) is observed at m/z 273 (based on
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).

Formula:

Exact Mass: 272.86

Isotopic Signature: The presence of two chlorine atoms creates a distinct 9:6:1 pattern for

,

, and

.[2]

Ion Identity m/z
Relative
Abundance
(Approx)

Origin

273 40-60%
Parent Ion (

)

275 ~25-40%
Isotope (

)

277 ~5-10%
Isotope (

)

Primary Fragmentation Pathway (The "Fingerprint")
The base peak in the spectrum is typically the [M-I]

ion. The C-I bond energy (~57 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol) or C-H
(~104 kcal/mol), making iodine loss the primary dissociation channel.

Loss of Iodine (m/z 273 → 146):

Homolytic cleavage of the C-I bond yields the 3,5-dichloropyridinyl cation (m/z 146).

This ion retains the
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isotope pattern (9:6:1 at m/z 146, 148, 150).

Secondary Loss of HCN (m/z 146 → 119):

A characteristic fragmentation of the pyridine ring involves the expulsion of neutral HCN

(27 Da).

This results in a dichlorocyclobutadiene radical cation (m/z 119).

Loss of Chlorine (m/z 146 → 111):

Secondary loss of a chlorine atom from the pyridinyl cation is also observed, though less

intense than the HCN loss.

Visualized Fragmentation Mechanism

Parent Ion (M+)
m/z 273

[C5H2Cl2IN]+.

Base Peak [M-I]+
m/z 146

[C5H2Cl2N]+

 Homolytic Cleavage (C-I)

Iodine Radical (I•)
Neutral Loss (127 Da)

Ring Collapse [M-I-HCN]+
m/z 119

[C4HCl2]+.

 - HCN (27 Da)

De-chlorination [M-I-Cl]+
m/z 111

[C5H2ClN]+.

 - Cl• (35 Da)

Click to download full resolution via product page

Caption: Figure 1. Proposed EI fragmentation pathway for 3,5-Dichloro-2-iodopyridine
showing the dominant loss of iodine.
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Comparative Analysis: Identification Strategies
This section compares the standard EI method against alternative approaches for confirming

identity and distinguishing isomers.

Comparison 1: EI vs. Chemical Ionization (CI)
While EI is the gold standard for structural fingerprinting, it can sometimes fragment the

molecular ion so completely that the

is weak.

Feature Electron Ionization (EI)
Positive Chemical Ionization

(PCI)

Primary Utility
Structural elucidation & Library

matching.
Molecular Weight confirmation.

Base Peak m/z 146 m/z 274

Molecular Ion Moderate to Weak intensity.
Dominant (as protonated

adduct).

Recommendation

Primary Method. Essential for

proving the chlorination pattern

via fragments.[1][3]

Secondary Method. Use only if

in EI is obscured by matrix

noise.

Comparison 2: Distinguishing Regioisomers
The primary challenge is distinguishing 3,5-Dichloro-2-iodopyridine from 3,5-Dichloro-4-

iodopyridine.

Retention Time: The 2-iodo isomer typically elutes earlier than the 4-iodo isomer on non-

polar columns (DB-5) due to the shielding effect of the nitrogen lone pair on the iodine at the

ortho position, reducing intermolecular interactions.

Spectral Differences:
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2-Iodo: The "Ortho Effect" often facilitates the elimination of substituents. The loss of I• is

extremely rapid.

4-Iodo: The C-I bond at the para position is slightly more stable, often resulting in a

relatively higher abundance of the molecular ion (

) compared to the

fragment than seen in the 2-iodo isomer.

Analytical Workflow Diagram
The following workflow ensures data integrity from sample preparation to final spectral

validation.

Sample Prep
(Dilute in DCM/MeOH)

GC Separation
(Rxi-5Sil MS)

 Injection EI Source
(70eV, 230°C)

 Elution Quadrupole
(Scan m/z 40-400)

 Ionization Data Analysis
(Isotope Ratio Check)

 Detection

Click to download full resolution via product page

Caption: Figure 2. Step-by-step analytical workflow for reliable GC-MS identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b577646?utm_src=pdf-body-img
https://webbook.nist.gov/cgi/inchi?ID=C5437332&Mask=200
https://webbook.nist.gov/chemistry/
https://swgdrug.org/MS/NIST%20References/MS%20Library%20Quality%20Assurance%20by%20Inter-Library%20Comparison_2017.pdf
https://swgdrug.org/
https://www.benchchem.com/product/b577646?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4. 3,5-Dichloro-2-pyridone [webbook.nist.gov]

5. swgdrug.org [swgdrug.org]

To cite this document: BenchChem. [Technical Guide: GC-MS Fragmentation & Identification
of 3,5-Dichloro-2-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577646#gc-ms-fragmentation-patterns-and-
identification-of-3-5-dichloro-2-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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